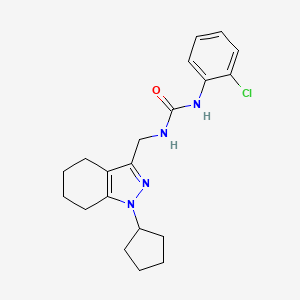

1-(2-chlorophenyl)-3-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

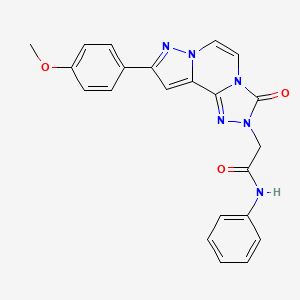

Vue d'ensemble

Description

Synthesis Analysis

Urea derivatives are synthesized through multiple steps, involving reactions with isocyanates and various amines. For instance, 1-aryl-3-(2-chloroethyl) ureas have been synthesized from 4-phenylbutyric acid and alkylanilines, showcasing a method that could be analogous to the synthesis of the compound due to the similar functional groups involved (Gaudreault et al., 1988).

Molecular Structure Analysis

The molecular structure of urea derivatives is often confirmed through spectroscopic methods like NMR, IR, and X-ray diffraction. These compounds can exhibit promising biological activities, which are intrinsically linked to their structure. For example, specific 1-aryl-3-(2-chloroethyl) ureas showed cytotoxicity similar to known anticancer agents, highlighting the importance of molecular structure in their function (Gaudreault et al., 1988).

Chemical Reactions and Properties

Urea derivatives participate in various chemical reactions, forming cyclic compounds or undergoing modifications with different reagents. These reactions can significantly alter their chemical properties and potential applications. For instance, reactions involving nitroso compounds can lead to cyclic derivatives with distinct properties (Kamiya et al., 1990).

Physical Properties Analysis

The physical properties of urea derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. These properties are determined by their molecular structure and can be studied through techniques like X-ray crystallography (Yan et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, define the compound's behavior in different environments and reactions. Urea derivatives' chemical properties can be tailored through substitution reactions, leading to compounds with specific desired activities, such as antimicrobial or anticancer properties (Shankar et al., 2017).

Applications De Recherche Scientifique

Synthesis and Structure Analysis

Research has demonstrated the synthesis and structural analysis of various urea derivatives, including those with chlorophenyl groups, which are crucial in the development of compounds with potential biological activities. For instance, novel urea derivatives have been synthesized to explore their antitumor activities, with structural confirmations conducted through elemental analysis, NMR, and X-ray diffraction analysis (Ling et al., 2008). Similarly, the conformational adjustments in urea-based assemblies have been studied to understand their chemical behavior and potential applications in various fields (Phukan & Baruah, 2016).

Biological Activities

Urea derivatives, including those with chlorophenyl components, have been evaluated for their biological activities. Some compounds have shown promising results in anticancer assays, indicating their potential as therapeutic agents. Research has also explored the synthesis of urea derivatives to assess their cytotoxic effects on human adenocarcinoma cells, highlighting their potential in cancer treatment (Gaudreault et al., 1988).

Antimicrobial and Anticancer Activities

Studies have synthesized N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles to investigate their antimicrobial and anticancer activities. These studies indicate the potential of urea derivatives in developing new therapeutic agents with significant biological activities (El-Sawy et al., 2013).

Corrosion Inhibition

Research on 1,3,5-triazinyl urea derivatives has demonstrated their efficacy as corrosion inhibitors for mild steel in acidic environments. This application is crucial in industries where corrosion resistance is essential for material longevity and safety (Mistry et al., 2011).

Propriétés

IUPAC Name |

1-(2-chlorophenyl)-3-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClN4O/c21-16-10-4-5-11-17(16)23-20(26)22-13-18-15-9-3-6-12-19(15)25(24-18)14-7-1-2-8-14/h4-5,10-11,14H,1-3,6-9,12-13H2,(H2,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPQSLYGEMFLOIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C3=C(CCCC3)C(=N2)CNC(=O)NC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-chlorophenyl)-3-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-((4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)phenyl)ethanone](/img/structure/B2489808.png)

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2489809.png)

![3-((4-Chloroanilino)methylene)-1,6,7,11b-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione](/img/structure/B2489811.png)

![N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2489814.png)

![tert-butyl N-methyl-N-[4-(phenylamino)phenyl]carbamate](/img/structure/B2489820.png)

![N-(3-fluorophenyl)-2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide](/img/structure/B2489823.png)

![3-([(1,3-Benzodioxol-5-ylmethyl)amino]sulfonyl)benzoic acid](/img/structure/B2489827.png)